(6R)-Hydroxy (S,S)-Palonosetron
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Overview
Description
The compound (6R)-Hydroxy (S,S)-Palonosetron is a complex organic molecule with a unique structure It features a bicyclic azabicyclo[222]octane ring system fused to a tetrahydroisoquinoline core, which is further functionalized with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-Hydroxy (S,S)-Palonosetron typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the azabicyclo[2.2.2]octane ring: This can be achieved through a series of cyclization reactions involving amines and suitable alkylating agents.
Construction of the tetrahydroisoquinoline core: This step may involve Pictet-Spengler reactions or other cyclization methods.
Functionalization with a hydroxyl group: This can be introduced through selective hydroxylation reactions using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(6R)-Hydroxy (S,S)-Palonosetron: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the azabicyclo[2.2.2]octane ring.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or osmium tetroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.
Scientific Research Applications
(6R)-Hydroxy (S,S)-Palonosetron: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6R)-Hydroxy (S,S)-Palonosetron involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Vorapaxar: A thrombin receptor antagonist with a similar bicyclic structure.
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
Uniqueness
(6R)-Hydroxy (S,S)-Palonosetron: is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3aS,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXMUXWGXFPLG-KBRIMQKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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